molecular formula C8H6N2S3 B090727 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione CAS No. 17654-88-5

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Cat. No. B090727
CAS RN: 17654-88-5
M. Wt: 226.3 g/mol
InChI Key: JRFUIXXCQSIOEB-UHFFFAOYSA-N
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Description

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is a chemical compound with potential applications in various fields . It is known to undergo copolymerization with 1+, 2+ and 3+ valent metals to form coordination polymers . It can also act as an additive in lubricating oils, greases, and in electrode compositions .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, which have been screened for their antimicrobial activity against various microorganisms . This makes it a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

1,3,4-Thiadiazoles, which can be synthesized using this compound, are known to display a broad spectrum of biological activities, including anticancer . Therefore, it could be used in the development of new anticancer drugs.

Antioxidant Activity

The compound can also be used in the synthesis of 1,3,4-thiadiazoles, which have been found to exhibit antioxidant activity . This suggests that it could be used in the development of new antioxidant agents.

Antidepressant Activity

1,3,4-Thiadiazoles, which can be synthesized using this compound, have been found to exhibit antidepressant activity . This suggests that it could be used in the development of new antidepressant drugs.

Anticonvulsant Activity

The compound can also be used in the synthesis of 1,3,4-thiadiazoles, which have been found to exhibit anticonvulsant activity . This suggests that it could be used in the development of new anticonvulsant drugs.

Antihypertensive Activity

1,3,4-Thiadiazoles, which can be synthesized using this compound, have been found to exhibit antihypertensive activity . This suggests that it could be used in the development of new antihypertensive drugs.

properties

IUPAC Name

3-phenyl-1,3,4-thiadiazolidine-2,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFUIXXCQSIOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170151
Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

CAS RN

17654-88-5
Record name Bismuthiol II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17654-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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